molecular formula C11H11FN4O2S B1453673 N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide CAS No. 1040059-76-4

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

Cat. No.: B1453673
CAS No.: 1040059-76-4
M. Wt: 282.3 g/mol
InChI Key: VQLAVUVNBUABCG-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-6-hydrazinopyridine-3-sulfonamide (CAS 1040059-76-4) is a chemical compound with the molecular formula C11H11FN4O2S and a molecular weight of 282.29 g/mol. It serves as a versatile chemical building block and key intermediate in medicinal chemistry, particularly in the synthesis of novel sulfonamide derivatives. The reactive hydrazine moiety on the pyridine ring makes this compound a valuable precursor for constructing more complex molecules, especially those featuring nitrogen-containing heterocycles like the 1,2,4-triazole ring, which is a known pharmacophore in bioactive compounds . This scaffold is of significant research value in the development of potential therapeutic agents. Compounds based on pyridine-3-sulfonamide structures have demonstrated promising antifungal activity, showing greater efficacy than fluconazole against various Candida and Rhodotorula species in scientific studies . Furthermore, the fluorinated sulfonamide structure aligns with contemporary research into discovering new chemical entities with distinct physical, chemical, and biological characteristics for pharmaceutical applications . The structural features of this compound also make it a candidate for use in cancer research, as sulfonamide-based hybrids are being explored for their cytotoxic effects and ability to induce apoptosis in cancer cell lines . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-hydrazinylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAVUVNBUABCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its target, the SDHIs, by inhibiting their activity. This inhibition disrupts the electron transport chain, leading to a decrease in energy production in the form of ATP. This results in the death of the fungi, thereby protecting the plants from fungal diseases.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting the SDHIs, the compound disrupts this pathway, leading to a decrease in ATP production. This lack of energy leads to the death of the fungi.

Biological Activity

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a hydrazinopyridine core substituted with a 4-fluorophenyl group and a sulfonamide moiety. The sulfonamide group is known for its broad spectrum of biological activities, including antibacterial, antifungal, and antidiabetic properties. The presence of the hydrazine and pyridine components may also contribute to its pharmacological potential.

Antifungal Properties

Research has indicated that sulfonamides similar to this compound exhibit notable antifungal activity. For instance, a series of pyridine-3-sulfonamides were evaluated against various Candida species. Many derivatives demonstrated greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
This compoundCandida albicans≤ 25
Other derivativesRhodotorula mucilaginosa≤ 25

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. They function by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis. Studies show that derivatives of sulfanilamide exhibit bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to disrupted folate biosynthesis .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain hydrazone derivatives have been reported to exhibit selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as carbonic anhydrases and ribonucleotide reductase, which play roles in tumor growth and survival .
  • Antioxidant Properties : Some hydrazone derivatives exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies and Research Findings

  • Antifungal Efficacy : A study on pyridine-3-sulfonamides revealed that certain derivatives had superior antifungal activity compared to traditional treatments like fluconazole, emphasizing the potential of these compounds in treating resistant fungal infections .
  • Antibacterial Screening : Investigations into the antibacterial properties of sulfonamide derivatives showed that modifications at specific positions significantly enhanced their activity against resistant bacterial strains .
  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Antifungal Activity

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide has demonstrated notable antifungal properties, particularly against Candida species. Research indicates that derivatives exhibit greater efficacy than traditional antifungal agents like fluconazole.

CompoundTarget OrganismMIC (µg/mL)
This compoundCandida albicans≤ 25
Other derivativesRhodotorula mucilaginosa≤ 25

A study highlighted that certain pyridine-3-sulfonamide derivatives showed superior antifungal activity against resistant strains, emphasizing the compound's potential in treating fungal infections in immunocompromised patients .

Antibacterial Activity

The antibacterial properties of sulfonamides are well-established, with mechanisms involving the inhibition of bacterial folate synthesis. This compound has been evaluated against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Research findings indicate that modifications to the sulfonamide structure can significantly enhance antibacterial activity:

CompoundTarget StrainActivity Description
This compoundMRSAExhibits bactericidal effects
DerivativesVarious strainsEnhanced activity through structural modifications

These findings suggest that the compound could be developed into effective treatments for resistant bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. Similar compounds have shown selective cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer) and HL-60 (leukemia).

Key mechanisms attributed to its anticancer activity include:

  • Inhibition of Enzymatic Activity : Compounds with hydrazine structures have been shown to inhibit enzymes critical for tumor growth.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, reducing oxidative stress in cancer cells.

Case Studies and Research Findings

  • Antifungal Efficacy : A study on pyridine-3-sulfonamides revealed that certain derivatives had superior antifungal activity compared to fluconazole, emphasizing their potential in treating resistant fungal infections .
  • Antibacterial Screening : Investigations into the antibacterial properties showed that structural modifications significantly enhanced activity against resistant bacterial strains.
  • Cytotoxicity Assays : In vitro studies demonstrated selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Fluorophenyl-Substituted Pyridine Derivatives

Fluorinated pyridine derivatives are common in medicinal chemistry due to fluorine’s electronegativity and metabolic stability. Key analogs from commercial sources () include:

Compound Name Purity Substituents Notable Features Reference
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide 90% Hydrazine, sulfonamide, 4-fluorophenyl Potential for hydrogen bonding
4-[(2-Fluorophenyl)carbonyl]pyridine 98% Carbonyl, 2-fluorophenyl Acylated pyridine; higher purity
6-(4-Fluorophenyl)-2-hydroxypyridine 98% Hydroxyl, 4-fluorophenyl Hydroxy group enhances solubility
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine 95% Imidazo-pyridine fused ring Rigid structure for target binding

Key Observations :

  • Purity : The target compound’s lower purity (90%) compared to analogs (95–98%) may reflect synthetic challenges, such as hydrazine’s susceptibility to oxidation or side reactions.
  • Functional Groups : The hydrazine and sulfonamide groups in the target compound distinguish it from analogs with carbonyl or hydroxyl substituents, which are more stable and easier to purify.
  • Solubility : The sulfonamide group may enhance aqueous solubility relative to lipophilic analogs like 4-[(2-fluorophenyl)carbonyl]pyridine.

Halogen Substitution Effects

Evidence from N-substituted maleimides () reveals that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example:

  • N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM)
  • N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM)

This suggests that electronic effects (e.g., fluorine’s electronegativity) may outweigh steric factors in certain contexts. For this compound, the 4-fluorophenyl group could enhance binding via dipole interactions or metabolic stability without significantly altering steric bulk .

Preparation Methods

Synthesis of 4-fluorophenylpyridine-3-sulfonamide Precursors

A common starting point is the reaction of 2-chloropyridine-3-sulfonyl chloride with 4-fluoroaniline to form 2-chloro-N-(4-fluorophenyl)pyridine-3-sulfonamide. This step involves nucleophilic substitution of the sulfonyl chloride by the aniline nitrogen under basic conditions, often in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to scavenge HCl.

Introduction of the Hydrazine Group

The chlorine atom at the 6-position (or 2-position depending on the pyridine numbering) of the pyridine ring is replaced by hydrazine hydrate via nucleophilic aromatic substitution. This reaction is typically carried out by refluxing the chloro-substituted sulfonamide with hydrazine hydrate in a polar solvent such as isopropanol or ethanol.

  • Reaction conditions: Reflux with 99% hydrazine hydrate for several hours (e.g., 3.5 to 16 hours).
  • Solvents: Acetonitrile, ethanol, or isopropanol.
  • The hydrazine replaces the chlorine atom, yielding the hydrazinopyridine sulfonamide.

Alternative Two-Step Synthesis via Carbamimidothioate Intermediates

An alternative synthetic route involves a two-step process starting from the primary pyridine-3-sulfonamide:

  • Formation of N′-cyano-N-(4-substitutedpyridin-3-yl)sulfonylcarbamimidothioates

    • React pyridine-3-sulfonamide with dimethyl N-cyanoiminodithiocarbonate in boiling acetone in the presence of anhydrous potassium carbonate.
    • Reaction time: 12–18 hours under reflux.
    • The product is isolated by filtration after acidification.
  • Conversion to Hydrazinopyridine Sulfonamide

    • The carbamimidothioate intermediate is treated with hydrazine hydrate (99%) in acetonitrile or ethanol at reflux.
    • Reaction time varies from 3.5 to 16 hours.
    • Acidification of the reaction mixture precipitates the hydrazinopyridine sulfonamide product.

This method allows for better control and higher yields of the hydrazinopyridine sulfonamide derivatives, including the 4-fluorophenyl substituted analogs.

Representative Experimental Procedure

Step Reagents & Conditions Description Outcome
1 2-chloropyridine-3-sulfonyl chloride + 4-fluoroaniline, base (e.g., triethylamine), solvent (CH2Cl2 or acetonitrile), room temp to reflux Formation of 2-chloro-N-(4-fluorophenyl)pyridine-3-sulfonamide Intermediate sulfonamide
2 Hydrazine hydrate (99%), solvent (i-PrOH or EtOH), reflux 3.5–16 h Nucleophilic substitution of Cl by hydrazine This compound
Alternative Step 1 Pyridine-3-sulfonamide + dimethyl N-cyanoiminodithiocarbonate + K2CO3, acetone, reflux 12–18 h Formation of carbamimidothioate intermediate Isolated intermediate
Alternative Step 2 Intermediate + hydrazine hydrate, acetonitrile or ethanol, reflux 3.5–16 h Conversion to hydrazinopyridine sulfonamide Target compound

Research Findings and Yields

  • The hydrazinolysis step is typically high yielding, often 80–90%, with the product precipitating upon acidification and being easily purified by filtration and washing with cold water.
  • The two-step carbamimidothioate route provides a versatile pathway to various substituted hydrazinopyridine sulfonamides, including the 4-fluorophenyl derivative, with good purity and yields.
  • Reaction times and solvent choice impact yields and purity; reflux in ethanol or acetonitrile with 99% hydrazine hydrate is optimal.
  • The product is sufficiently pure for subsequent synthetic transformations or biological testing without extensive chromatographic purification.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting material 2-chloropyridine-3-sulfonyl chloride + 4-fluoroaniline Commercially available or synthesized
Solvent for sulfonamide formation Dichloromethane, acetonitrile Anhydrous conditions preferred
Base Triethylamine or K2CO3 Neutralizes HCl
Hydrazine reagent 99% hydrazine hydrate High purity essential
Hydrazinolysis solvent Ethanol, isopropanol, acetonitrile Polar protic or aprotic solvents
Reaction temperature Reflux (78–82 °C for EtOH) Ensures complete substitution
Reaction time 3.5–16 hours Depends on scale and substrate
Product isolation Acidification to pH ~6, filtration, washing Precipitates product for easy isolation
Yield 80–90% High yield reported

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

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